molecular formula C21H13N3O2S2 B2458300 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1211354-08-3

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2458300
CAS RN: 1211354-08-3
M. Wt: 403.47
InChI Key: FDNFXTOTPJWNLH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anti-tubercular properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can vary widely depending on the specific compound and its functional groups. Some benzothiazole compounds have been found to exhibit potent cytotoxicity .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. In a study, synthesized derivatives of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones exhibited profound antimicrobial activity against both Gram-positive and Gram-negative bacteria . These findings suggest that this compound could be explored further as a potential antibacterial agent.

Antiviral Applications

While specific research on this compound’s antiviral properties is limited, related benzothiazole derivatives have shown promise. For instance, derivatives have been developed as inhibitors of NS5B polymerase of hepatitis C virus, antivirals against respiratory syncytial, influenza, and herpes simplex viruses . Investigating the antiviral potential of our compound could be worthwhile.

Anticancer Potential

Quinazoline derivatives, including those with a similar scaffold, have demonstrated anticancer activity. Some derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. Notably, trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with anticancer properties . Further exploration of our compound’s effects on cancer cells is warranted.

Sedative and Anticonvulsant Properties

The quinazoline nucleus has been explored for sedative and anticonvulsant activity. While our compound’s direct effects remain unexplored, it could be a starting point for further investigations.

Safety and Hazards

The safety and hazards of benzothiazole derivatives can vary widely depending on the specific compound and its functional groups. Some benzothiazole compounds have been found to exhibit potent cytotoxicity .

Future Directions

Benzothiazole derivatives are a promising area of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and evaluating their therapeutic potential .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S2/c25-19(16-12-17(26-24-16)13-6-2-1-3-7-13)23-20-14(10-11-27-20)21-22-15-8-4-5-9-18(15)28-21/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNFXTOTPJWNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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